molecular formula C13H18N4OS B6952942 N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide

N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6952942
M. Wt: 278.38 g/mol
InChI Key: AJEMNTJXJZUXQG-UHFFFAOYSA-N
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Description

N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-5-9-10(7-17(4)16-9)15-12(18)11-6-14-13(19-11)8(2)3/h6-8H,5H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEMNTJXJZUXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(=O)C2=CN=C(S2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from simple precursors. One common method involves the condensation of 3-ethyl-1-methylpyrazole with 2-propan-2-yl-1,3-thiazole-5-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-1-methylpyrazole: A simpler pyrazole derivative with fewer functional groups.

    2-propan-2-yl-1,3-thiazole-5-carboxylic acid: The thiazole precursor used in the synthesis of the target compound.

Uniqueness

N-(3-ethyl-1-methylpyrazol-4-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide stands out due to its fused heterocyclic structure, which imparts unique chemical and biological properties. Its combination of pyrazole and thiazole rings offers a versatile scaffold for further functionalization and application in various fields .

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